![molecular formula C18H25NO5 B2878363 O1-tert-butyl O2-methyl (2R,4S)-4-benzyloxypyrrolidine-1,2-dicarboxylate CAS No. 1610036-44-6](/img/structure/B2878363.png)
O1-tert-butyl O2-methyl (2R,4S)-4-benzyloxypyrrolidine-1,2-dicarboxylate
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Overview
Description
“O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid” is a chemical compound with the molecular formula C14H24N2O8 . It appears as a white solid .
Molecular Structure Analysis
The IUPAC name of this compound is 1- (tert-butyl) 2-methyl (2r,4s)-4-aminopiperidine-1,2-dicarboxylate oxalate . The Smiles notation is COC(=O)[C@H]1CC@@HCCN1C(=O)OC©©C.O=C(O)C(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.35 . It is a white solid and should be stored at 0-8 °C .Scientific Research Applications
Asymmetric Synthesis via Sulfinimines
- Application : The enantiopure tert-butanesulfinamide (also known as Ellman’s sulfinamide) has emerged as a gold standard over the last two decades. Researchers have employed it in asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic structural motifs found in natural products and therapeutically applicable molecules .
PDE4 Inhibitor Synthesis
- Application : Researchers have illustrated the preference for tert-butanesulfinamide over p-toluenesulfinamide in the synthesis of a pyrazole derivative, which serves as an effective PDE4 inhibitor. This compound could potentially contribute to anti-inflammatory drug development .
Chiral Amine Intermediates
- Application : tert-Butanesulfinamide, due to its stability, commercial availability, reasonable price, and ease of use, induces high diastereoselectivity in reactions. It has been successfully employed in the synthesis of chiral amine intermediates for various natural products .
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKODYHGLJTHX-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O1-tert-butyl O2-methyl (2R,4S)-4-benzyloxypyrrolidine-1,2-dicarboxylate |
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